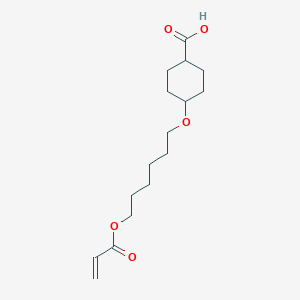

4-((6-(Acryloyloxy)hexyl)oxy)cyclohexane-1-carboxylic acid

Description

trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C23H30O7. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its use as a liquid crystal monomer material, which can be utilized in the production of liquid crystal display (LCD) products .

Properties

Molecular Formula |

C16H26O5 |

|---|---|

Molecular Weight |

298.37 g/mol |

IUPAC Name |

4-(6-prop-2-enoyloxyhexoxy)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H26O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,13-14H,1,3-12H2,(H,18,19) |

InChI Key |

RMWLSRHOQAHYAS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid involves several steps. One common synthetic route includes the following steps :

Reaction Setup: 0.64 g (5.22 mmol) of 4-(dimethylamino)pyridine and 13.80 g (52.21 mmol) of 4-(6-acryloyloxyhex-1-yloxy)phenol are added to the reaction solution.

Temperature Control: The reactor is immersed in a water bath to adjust the temperature of the reaction solution to 15°C.

Addition of Triethylamine: 6.34 g (62.65 mmol) of triethylamine is added dropwise over 10 minutes while maintaining the internal temperature of the reaction solution at 20°C to 30°C.

Stirring: The solution is stirred at 25°C for an additional 2 hours.

Extraction: After completion of the reaction, 1000 ml of distilled water and 100 ml of saturated saline solution are added to the reaction solution, followed by extraction twice with 400 ml of ethyl acetate.

Purification: The organic layer is collected, dried with anhydrous sodium sulfate, and the sodium sulfate is filtered off. The solvent is evaporated from the filtrate using a rotary evaporator, and the obtained residue is purified by silica gel column chromatography (THF:toluene=1:9 (volume ratio)) to obtain the compound as a white solid.

Chemical Reactions Analysis

trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

Mechanism of Action

The mechanism of action of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form liquid crystal phases, which are essential for its applications in LCD technology. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:

4-[[6-(Acryloyloxy)hexyl]oxy]benzoic Acid: This compound has similar structural features but differs in its specific applications and properties.

4-[[6-(Acryloyloxy)hexyl]oxy]phenyl Hydrogen Trans-Cyclohexane-1,4-Dicarboxylate: Another related compound with distinct uses and characteristics.

The uniqueness of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid lies in its specific liquid crystal properties, making it particularly valuable for LCD production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.